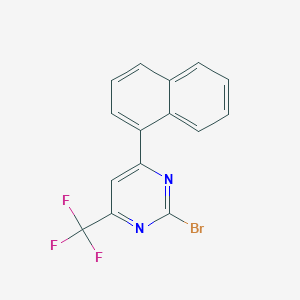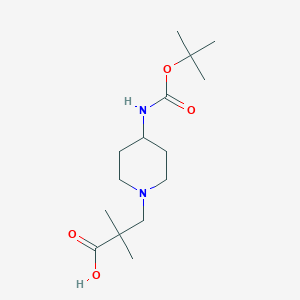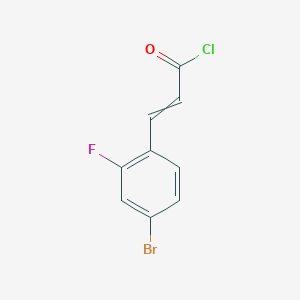
2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- is an organic compound with the molecular formula C9H7BrClFO It is a derivative of propenoyl chloride, featuring a bromine and fluorine-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- typically involves the reaction of 3-(4-bromo-2-fluorophenyl)propanoyl chloride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce acids and alcohols, respectively .
Scientific Research Applications
2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and fluorine substituents on the phenyl ring can influence the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: A similar compound with a biphenyl structure, used in organic synthesis.
2-Bromo-4-fluorobenzoic acid: Another related compound used in the synthesis of various organic molecules.
3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: A compound with similar substituents, used in organic synthesis.
Uniqueness
2-Propenoyl chloride, 3-(4-bromo-2-fluorophenyl)- is unique due to its specific combination of substituents, which can impart distinct reactivity and selectivity in chemical reactions. This makes it valuable in the synthesis of specialized organic compounds and materials .
Properties
CAS No. |
917898-75-0 |
|---|---|
Molecular Formula |
C9H5BrClFO |
Molecular Weight |
263.49 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H5BrClFO/c10-7-3-1-6(8(12)5-7)2-4-9(11)13/h1-5H |
InChI Key |
ONNSHVOIAONFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


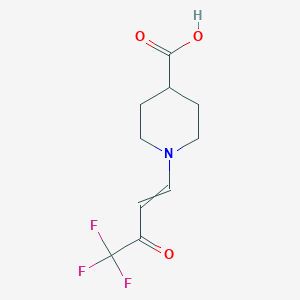
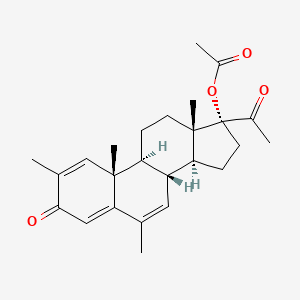
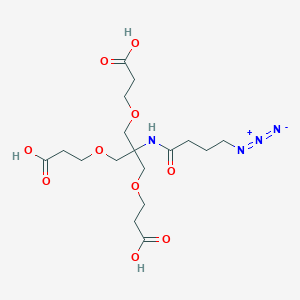
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
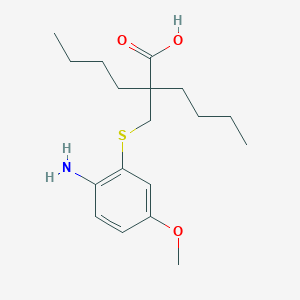
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)
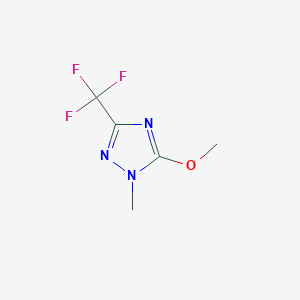
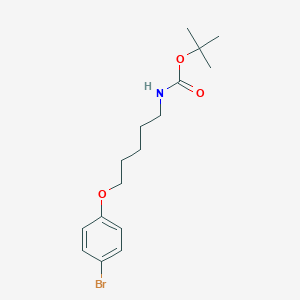
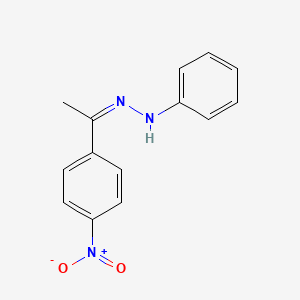
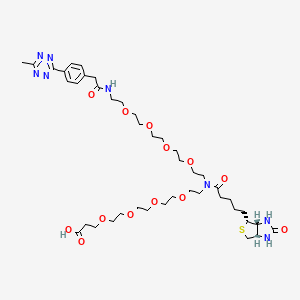
![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)

